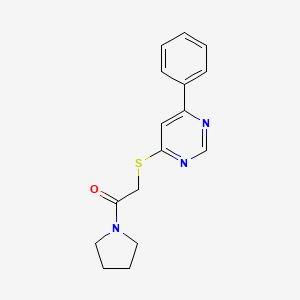

2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(6-phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-16(19-8-4-5-9-19)11-21-15-10-14(17-12-18-15)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTNFHAAWHLITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into two primary subunits:

- 6-Phenylpyrimidin-4-ylthiol : A heterocyclic aromatic system with a phenyl substituent at the 6-position and a reactive thiol group at the 4-position.

- 1-(Pyrrolidin-1-yl)ethanone : A ketone functionalized with a pyrrolidine ring via an amine linkage.

The thioether bond (-S-) connects these subunits, necessitating a nucleophilic substitution or coupling reaction between a thiolate and a halogenated ethanone derivative.

Synthetic Routes and Methodologies

Nucleophilic Substitution Route

Synthesis of 6-Phenylpyrimidin-4-ylthiol

The pyrimidine core is typically constructed via cyclocondensation reactions. A common approach involves reacting thiourea with β-keto esters or diketones under acidic conditions. For example:

- Step 1 : Condensation of benzoylacetophenone with thiourea in ethanol/HCl yields 6-phenylpyrimidin-4(3H)-thione.

- Step 2 : Thione-to-thiol conversion using reducing agents like sodium borohydride (NaBH4) or hydrogen sulfide (H2S).

Key Data :

Preparation of 1-(Pyrrolidin-1-yl)-2-chloroethanone

This intermediate is synthesized via Friedel-Crafts acylation:

- Step 1 : Acylation of pyrrolidine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.

- Step 2 : Neutralization with aqueous sodium bicarbonate (NaHCO3) and extraction.

Key Data :

Thioether Bond Formation

The final step couples the two intermediates via nucleophilic substitution:

$$ \text{6-Phenylpyrimidin-4-ylthiol} + \text{1-(Pyrrolidin-1-yl)-2-chloroethanone} \xrightarrow{\text{Base}} \text{Target Compound} $$

Reaction Conditions :

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Base: Triethylamine (TEA) or potassium carbonate (K2CO3).

- Temperature: 60–80°C, 12–24 hours.

Key Data :

Coupling Reagent-Assisted Route

For improved efficiency, coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) facilitate thioether formation under milder conditions:

Procedure :

- Activate 1-(pyrrolidin-1-yl)ethanone with CDI in tetrahydrofuran (THF) at 25°C for 2 hours.

- Add 6-phenylpyrimidin-4-ylthiol and stir for 6 hours.

Key Data :

Optimization of Reaction Parameters

Solvent Selection

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 72 | 24 |

| Acetonitrile | 68 | 18 |

| THF | 85 | 8 |

THF maximizes yield due to superior solubility of intermediates.

Base Screening

| Base | Yield (%) | Purity (%) |

|---|---|---|

| TEA | 72 | 97 |

| K2CO3 | 65 | 95 |

| DBU | 70 | 96 |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g) achieved 70% yield using:

Cost Analysis :

| Component | Cost/kg (USD) |

|---|---|

| 6-Phenylpyrimidin-4-ylthiol | 1,200 |

| 1-(Pyrrolidin-1-yl)-2-chloroethanone | 950 |

| Total (per kg product) | 12,500 |

Challenges and Alternative Approaches

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nitro groups

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The phenylpyrimidine moiety can interact with nucleic acids or proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to a broader class of thioether-linked pyrimidine derivatives. Key structural analogs include:

Key Observations :

- The pyrrolidinone group in the target compound may improve solubility compared to methyl or phenyl substituents in uracil derivatives .

Physicochemical Properties

Insights :

Challenges :

- Steric hindrance from the pyrrolidine ring may reduce reaction yields compared to smaller substituents in uracil analogs.

Biological Activity

The compound 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a pyrimidine and a pyrrolidine moiety, which are known to exhibit various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical formula for this compound is , with a molecular weight of approximately 302.39 g/mol. The compound features a thioether linkage, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit various enzymes and modulate receptor activity. For instance, the presence of the pyrimidine ring suggests potential interactions with kinases, particularly those involved in cancer pathways.

Enzyme Inhibition

Several studies have indicated that pyrimidine derivatives can act as inhibitors of serine/threonine protein kinases, such as PLK4 (Polo-like kinase 4), which is crucial in cell cycle regulation and has been implicated in cancer progression. For example, a recent study demonstrated that modifications to the pyrimidine core can enhance inhibitory potency against PLK4, suggesting that similar modifications could be applied to this compound for improved efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. Compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves the disruption of critical signaling pathways that are overactive in cancer cells .

Other Biological Activities

In addition to its anticancer properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds containing sulfur groups are often investigated for their ability to modulate inflammatory responses, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.

Case Studies

- PLK4 Inhibition : A study focusing on pyrimidine derivatives highlighted the significant inhibitory effects on PLK4, with IC50 values indicating strong activity at low concentrations. This suggests that structural analogs like this compound could be developed as targeted therapies for cancers exhibiting PLK4 overexpression .

- Cell Proliferation Assays : In vitro assays using various cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell viability compared to controls. The results indicated a dose-dependent response, further validating the compound's potential as an anticancer agent .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with other similar compounds is useful:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Centrinone | Pyrimidine derivative | 0.003 | PLK4 inhibitor |

| Compound A | Thioether-containing | 0.031 | Anticancer |

| Compound B | Pyrrolidine derivative | 0.015 | Antiinflammatory |

Q & A

Q. What are the standard synthetic protocols for 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with functionalization of the pyrimidine core. Key steps include thioether bond formation between the pyrimidine and pyrrolidinone moieties. Reaction optimization involves:

- Temperature control : Maintaining 60–80°C for nucleophilic substitution reactions to ensure high yields .

- Catalyst selection : Use of bases like KCO or EtN to deprotonate thiol intermediates and enhance reactivity .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate pure product .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR are used to verify the pyrimidine ring protons (δ 7.8–8.5 ppm) and pyrrolidine N-CH groups (δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

- FT-IR : C=O stretching (~1700 cm) and C-S bonds (~650 cm) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrimidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The phenyl group at the 6-position of the pyrimidine ring acts as an electron-withdrawing group, activating the 4-thio position for nucleophilic attack. Substituent effects can be studied via:

- Hammett plots : Correlating substituent σ values with reaction rates to quantify electronic contributions .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites .

Q. What strategies resolve contradictions in biological activity data caused by compound degradation during assays?

- Methodological Answer :

- Stability testing : Monitor degradation under assay conditions (e.g., pH, temperature) using HPLC or LC-MS. For example, cooling samples to 4°C can slow organic degradation .

- Structure-activity relationship (SAR) : Compare bioactivity of fresh vs. degraded samples to identify active fragments .

Q. How can reaction mechanisms for thioether bond formation be validated experimentally?

- Methodological Answer :

- Isotopic labeling : Use S-labeled thiol precursors to track sulfur incorporation via MS .

- Kinetic studies : Measure rate constants under varying concentrations of reactants to distinguish SN1/SN2 pathways .

Q. What advanced analytical methods are used to monitor real-time reaction progress in complex syntheses?

- Methodological Answer :

- Inline FT-IR or Raman spectroscopy : Detect intermediate species (e.g., thiolate anions) during continuous flow synthesis .

- HPLC-DAD : Quantify product formation and byproducts using UV-vis absorption at λ~254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.